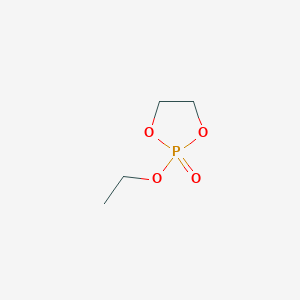

Ethyl ethylene phosphate

Description

Foundations and Evolution of Cyclic Phosphate (B84403) Chemistry

The field of cyclic phosphate chemistry is rooted in the broader study of organophosphorus compounds, which are essential molecules in nature and industry. cheminc.comwikipedia.org Phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) compounds being the most common. wikipedia.orgnih.gov The journey of cyclic phosphates has been extensive, with early research exploring their potential role in prebiotic chemical evolution, such as the formation of RNA and the phosphorylation of nucleosides. mdpi.comfrontiersin.org Scientists have investigated how simple cyclic phosphates, like 2',3'-cyclic phosphates, could have been involved in the origins of life by facilitating the ligation and replication of RNA. nih.govacs.org This foundational understanding of cyclic phosphate reactivity, including their formation during RNA hydrolysis and their role in forming phosphodiester bonds, has paved the way for the synthesis and exploration of more complex synthetic cyclic phosphates like EEP. acs.orgacs.org The evolution of this field has moved from studying naturally occurring processes to designing and synthesizing novel cyclic monomers for advanced applications. nih.govacs.org

Significance of Ethyl Ethylene (B1197577) Phosphate as a Monomer and Chemical Intermediate

Ethyl ethylene phosphate, also known as 2-ethoxy-1,3,2-dioxaphospholane 2-oxide, is primarily significant as a monomer for the synthesis of polyphosphoesters (PPEs). sigmaaldrich.com It is a versatile building block used in ring-opening polymerization (ROP) to produce poly(this compound) (PEEP), a polymer noted for its biocompatibility and biodegradability. sigmaaldrich.comresearchgate.net The synthesis of EEP itself can be achieved by reacting 2-chloro-1,3,2-dioxaphospholane-2-oxide with ethanol (B145695) in the presence of a base like triethylamine. mdpi.com

The ROP of EEP allows for the creation of water-soluble polymers, which facilitates their use in various aqueous formulations. sigmaaldrich.com This process can be catalyzed by various metal or organocatalysts to yield high molecular weight polymers. sigmaaldrich.com The resulting PEEP polymer has a structure where ethylene monomer units are linked by phosphate groups, making the bonds susceptible to enzymatic cleavage and thus biodegradable. mpg.de EEP can also be used as a comonomer with other cyclic compounds, such as L-lactide, to create copolymers with specific properties. researchgate.net Furthermore, substituted cyclic phosphates related to EEP can act as branching or chain-terminating agents in polymerization, allowing for complex polymer architectures. rsc.org

Current Research Trajectories and Scholarly Significance of EEP

The scholarly significance of EEP is highlighted by its central role in developing advanced materials for biomedical applications. A major research trajectory involves using its polymer, PEEP, as a superior alternative to polyethylene (B3416737) glycol (PEG). mpg.deacs.org PEGylation is a common strategy to improve the stability and pharmacokinetics of drugs, but it can induce anti-PEG antibodies, a problem termed the "PEG dilemma". acs.orgresearchgate.net Recent studies demonstrate that PEEP is a promising solution, exhibiting excellent water solubility, biocompatibility, and degradability while showing lower immunogenicity and generating negligible anti-PEEP antibodies. acs.orgresearchgate.net This makes PEEPylated liposomes and nanoparticles highly promising for next-generation nanomedicines and vaccines, including mRNA vaccines. acs.org

Beyond the "PEG dilemma," research on EEP extends to other innovative areas. Scientists have used EEP to create thermo-responsive nanocomposites by grafting PEEP onto graphene oxide surfaces, creating smart materials for controlled release applications triggered by temperature changes. mdpi.com Other research has explored the use of EEP derivatives as electrolyte additives for lithium-ion batteries and as flame retardants. tcichemicals.com The ability to tune the polymer's properties by copolymerization further broadens its research applications. researchgate.net

Contextualizing EEP within Phosphorus-Containing Organic Compounds

This compound belongs to the broad class of organophosphorus compounds, which are organic molecules containing phosphorus. thermofisher.com This classification does not strictly require a direct phosphorus-carbon (P-C) bond; a phosphorus atom with an organic substituent is sufficient. wikipedia.orgthermofisher.com

Organophosphorus compounds are often categorized based on the oxidation state of the phosphorus atom. wikipedia.orgnih.gov EEP contains a pentavalent phosphorus atom with a phosphoryl (P=O) group, placing it in the phosphorus(V) category. nih.govthermofisher.com More specifically, it is classified as a phosphate ester, which is characterized by a P-O-C linkage. researchgate.net Since it contains three such linkages to organic groups (one ethyl and the cyclic ethylene group), it can be described as a phosphotriester. nih.gov Its defining feature is the cyclic 1,3,2-dioxaphospholane ring, making it a cyclic phosphate ester.

Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-ethoxy-1,3,2-dioxaphospholane 2-oxide | nih.gov, tcichemicals.com, jst.go.jp |

| CAS Number | 823-31-4 | lookchem.com, sigmaaldrich.com, epa.gov |

| Molecular Formula | C₄H₉O₄P | lookchem.com, sigmaaldrich.com, epa.gov |

| Molecular Weight | 152.09 g/mol | sigmaaldrich.com, epa.gov, nih.gov |

| Appearance | Colorless to light yellow liquid | sigmaaldrich.com, tcichemicals.com |

| SMILES String | CCOP1(=O)OCCO1 | lookchem.com |

| InChI Key | IUVGGESEBFJHPK-UHFFFAOYSA-N | sigmaaldrich.com, jst.go.jp |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 2 | lookchem.com |

Detailed Research Findings on this compound

| Research Area | Key Finding | Significance | Source(s) |

| PEG Alternative | Poly(this compound) (PEEP) shows lower immunogenicity and avoids the generation of specific antibodies compared to polyethylene glycol (PEG). | Overcomes the "PEG dilemma," offering a safer and more effective platform for nanomedicines and vaccines. | acs.org, researchgate.net |

| Smart Nanomaterials | EEP is polymerized onto graphene oxide to create thermo-responsive nanocomposites. | Enables the development of smart nanocarriers for controlled release applications stimulated by temperature. | mdpi.com |

| Biocompatible Polymers | Ring-opening polymerization of EEP produces biocompatible and biodegradable polyphosphoesters. | Provides a powerful tool for creating advanced biomaterials for a range of biomedical research applications. | sigmaaldrich.com |

| Polymer Architecture | EEP and its derivatives can be used in copolymerization to create polymers with controlled branching and architecture. | Allows for fine-tuning of polymer properties for specific applications, such as in drug delivery or materials science. | rsc.org, researchgate.net |

| Battery Technology | EEP has been investigated as a component in flame-retardant and overcharge protection electrolyte additives. | Potentially improves the safety and performance of lithium-ion batteries. | tcichemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P/c1-2-6-9(5)7-3-4-8-9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVGGESEBFJHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP1(=O)OCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26471-29-4 | |

| Details | Compound: 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |

| Record name | 1,3,2-Dioxaphospholane, 2-ethoxy-, 2-oxide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26471-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30434435 | |

| Record name | ethyl ethylene phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-31-4 | |

| Record name | ethyl ethylene phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-1,3,2-dioxaphospholane 2-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Ethylene Phosphate

Esterification Reactions for Cyclic Phosphate (B84403) Formation

Esterification is a fundamental process in the formation of ethyl ethylene (B1197577) phosphate. This involves creating an ester bond between an alcohol group (from ethanol) and a phosphorus center within a cyclic phosphate structure.

A common and effective route to ethyl ethylene phosphate is a two-step process that begins with the synthesis of the reactive intermediate, 2-chloro-1,3,2-dioxaphospholane-2-oxide. rsc.org This cyclic chlorophosphate is then reacted with ethanol (B145695) or a corresponding ethoxide to yield the final product. chemicalbook.comechemi.com The initial precursor, also known as ethylene chlorophosphate, is typically prepared from the reaction of ethylene glycol with a phosphorylating agent like phosphorus oxychloride. chemicalbook.com

The successful synthesis of the 2-chloro-1,3,2-dioxaphospholane-2-oxide intermediate hinges on carefully controlled reaction conditions. The reaction between ethylene glycol and phosphorus oxychloride is exothermic and releases hydrogen chloride (HCl) gas. chemicalbook.com Therefore, maintaining a low temperature is crucial to manage the reaction rate and prevent side reactions.

Optimization studies have established specific parameters to maximize the yield and purity of the intermediate. A typical laboratory-scale synthesis involves dissolving ethylene glycol in an anhydrous non-aqueous solvent and cooling the mixture to 0°C. chemicalbook.com A solution of phosphorus oxychloride, also diluted in a solvent, is then added dropwise while maintaining the low temperature. The slow addition rate is critical for controlling the reaction's exothermicity. chemicalbook.com Following the complete addition, the mixture is stirred for an extended period, often 12 hours or more, to ensure the reaction goes to completion. chemicalbook.com The yield for this intermediate step can be quite high, reaching up to 92%. chemicalbook.com

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Reactant A | Ethylene Glycol (310 g) | Provides the ethylene bridge for the cyclic structure. | chemicalbook.com |

| Reactant B | Phosphorus Oxychloride (770 g) | Acts as the phosphorylating agent. | chemicalbook.com |

| Temperature | 0°C | Controls the exothermic reaction and minimizes side products. | chemicalbook.com |

| Reaction Time | ~14 hours (post-addition) | Ensures the reaction proceeds to completion. | chemicalbook.com |

| Addition Rate | Slow, dropwise (e.g., 1 drop/second) | Manages heat generation from the exothermic reaction. | chemicalbook.com |

The choice of solvent plays a significant role in the synthesis of 2-chloro-1,3,2-dioxaphospholane-2-oxide. Anhydrous non-aqueous solvents are necessary because the reactants and the product are sensitive to moisture. echemi.com Dichloromethane is a commonly used solvent as it effectively dissolves the reactants, provides a stable reaction environment, and is relatively easy to remove during purification. chemicalbook.com Other solvents like anhydrous ether have also been utilized.

Purification of the intermediate is critical for the subsequent synthesis of high-purity this compound. The primary method for purification is distillation. After the reaction is complete, the solvent is typically removed by distillation under normal atmospheric pressure. chemicalbook.com The resulting crude product, a pale yellow liquid, is then subjected to vacuum distillation to obtain the purified colorless 2-chloro-1,3,2-dioxaphospholane-2-oxide. chemicalbook.com For other phosphate esters, purification techniques such as solid phase extraction (SPE) have also been employed, particularly for compounds with specific properties like fluorinated chains. researchgate.net

Direct condensation represents an alternative synthetic strategy, seemingly simpler as it involves reacting ethylene glycol directly with phosphoric acid (H₃PO₄) or its derivatives. researchgate.netresearchgate.net However, this pathway typically leads to the formation of linear oligo- or poly(ethylene phosphates) rather than the cyclic monomer as the primary product. researchgate.netencyclopedia.pub The reaction mechanism is complex and involves the initial formation of polyphosphoric acids, which then act as the effective phosphorylating agents. rug.nlrug.nl

To improve the efficiency and control of direct condensation reactions, various catalytic strategies have been explored. Catalysts can facilitate the esterification process under milder conditions and potentially influence the structure of the resulting products. For the polycondensation of ethylene glycol and phosphoric acid, scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst, leading to the formation of linear macromolecules of moderate molar masses. researchgate.netrug.nl

The broader field of phosphate ester synthesis has seen the application of numerous catalytic systems. These include:

Brønsted acids: Used to activate the P-N bond in certain phosphorylating agents at room temperature. kuleuven.be

Niobium oxides: Employed as heterogeneous catalysts, with their acidity enhanced by pretreatment with phosphoric acid to yield high mono-ester products. kuleuven.be

Potassium tert-butoxide: A base catalyst used in the atom-efficient transesterification of isopropenyl phosphate with alcohols. kuleuven.benih.gov

Minerals and Salts: Various minerals like kaolinite, ulexite, olivine, and hematite (B75146) have been shown to catalyze the phosphorylation of glycerol, a similar polyol, demonstrating some selectivity towards different phosphate ester forms. mdpi.com

| Catalyst Type | Example(s) | Application/Reaction | Reference |

|---|---|---|---|

| Lewis Acid | Sc(OTf)₃ (Scandium triflate) | Direct polycondensation of H₃PO₄ and ethylene glycol. | researchgate.netrug.nl |

| Heterogeneous Acid | Niobium oxides (H₃PO₄-treated) | Phosphorylation of alcohols. | kuleuven.be |

| Brønsted Acid | Strong homogeneous acids | Activation of P-N bonds in phosphorylating agents. | kuleuven.be |

| Base Catalyst | Potassium tert-butoxide | Transesterification of enol phosphates with alcohols. | kuleuven.benih.gov |

| Mineral Catalysts | Kaolinite, Ulexite, Olivine | Phosphorylation of glycerol. | mdpi.com |

Kinetic studies of the direct reaction between phosphoric acid and ethylene glycol have provided crucial insights into the polycondensation pathway. researchgate.net These investigations, often employing techniques like ³¹P{¹H} NMR spectroscopy and MALDI-TOF mass spectrometry, reveal the evolution of different phosphorus species over the course of the reaction. rug.nlfao.org

Direct Condensation Approaches with Ethylene Glycol and Phosphoric Acid Analogs

Utilization of Phosphorus-Halogen Intermediates

The use of phosphorus-halogen compounds as starting materials is a cornerstone in the synthesis of phosphate esters. The high reactivity of the phosphorus-halogen bond facilitates nucleophilic substitution reactions, making them ideal precursors for the introduction of phosphoryl groups. In the context of this compound synthesis, this typically involves the reaction of a suitable phosphorus-halogen derivative with ethylene glycol.

Precursors Involving Phosphorodichloridate Derivatives

A prominent and efficient precursor for the synthesis of this compound is ethyl phosphorodichloridate (EtOPOCl₂). This reagent contains the necessary ethyl ester moiety and two reactive chlorine atoms that can be displaced by the hydroxyl groups of ethylene glycol to form the desired cyclic structure.

The general synthetic strategy involves a multi-step process. Initially, a cyclic chlorophosphate intermediate is often formed, which is then functionalized with an ethoxy group. A common approach in the broader synthesis of cyclic phosphate monomers involves three main stages:

Cyclization: Reaction of a diol, such as ethylene glycol, with a phosphorus halide, like phosphorus trichloride (B1173362) (PCl₃), to yield a cyclic chlorophosphite.

Oxidation: The cyclic chlorophosphite is then oxidized to the more stable cyclic chlorophosphate.

Functionalization: Finally, the cyclic chlorophosphate is reacted with an alcohol, in this case, ethanol, to introduce the ethyl group and form the final this compound product.

Alternatively, and more directly when starting with ethyl phosphorodichloridate, the reaction with ethylene glycol can proceed to form the cyclic phosphate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

Table 1: Reactants in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| Ethyl phosphorodichloridate | C₂H₅Cl₂O₂P | Phosphorus-halogen precursor |

| Ethylene glycol | C₂H₆O₂ | Diol for cyclization |

| Triethylamine | C₆H₁₅N | Acid scavenger (Base) |

| Diethyl ether | (C₂H₅)₂O | Solvent |

Reaction Mechanisms and Side Product Management

The reaction between ethyl phosphorodichloridate and ethylene glycol proceeds via a nucleophilic substitution mechanism. The hydroxyl groups of ethylene glycol act as nucleophiles, attacking the electrophilic phosphorus atom of the phosphorodichloridate. This process typically occurs in a stepwise manner.

The first hydroxyl group of ethylene glycol attacks the phosphorus center, displacing one of the chloride ions. This is followed by an intramolecular cyclization where the second hydroxyl group of the same ethylene glycol molecule attacks the phosphorus center, displacing the second chloride ion and forming the five-membered dioxaphospholane ring. The presence of a non-nucleophilic base, such as triethylamine, is critical to scavenge the HCl produced, driving the reaction to completion and preventing acid-catalyzed side reactions.

Reaction Scheme:

Side Product Management:

One of the primary side reactions is the formation of linear oligomers or polymers. This can happen if the intermediate monochloro-substituted species reacts with another molecule of ethylene glycol instead of undergoing intramolecular cyclization. High dilution conditions can favor the intramolecular reaction over the intermolecular polymerization.

Another potential side product is the formation of symmetrical phosphate esters, such as triethyl phosphate or tris(2-hydroxyethyl) phosphate, if the reaction conditions are not carefully controlled. The formation of diethylene glycol through an intermolecular dehydration reaction of ethylene glycol can also lead to the incorporation of larger rings or linear ether linkages in the side products.

Careful control of reaction parameters such as temperature, stoichiometry of reactants, and the rate of addition of reagents is essential to minimize the formation of these byproducts. Purification of the final product is typically achieved through distillation under reduced pressure or column chromatography to remove any unreacted starting materials and side products.

Table 2: Potential Side Products in this compound Synthesis

| Side Product | Formation Pathway | Management Strategy |

| Linear poly(ethylene phosphate)s | Intermolecular reaction of the intermediate with ethylene glycol | High dilution, controlled addition of reagents |

| Triethyl phosphate | Reaction of ethyl phosphorodichloridate with excess ethanol (if present as impurity or in subsequent steps) | Use of stoichiometric amounts of reactants |

| Diethylene glycol containing phosphates | Intermolecular dehydration of ethylene glycol | Control of reaction temperature |

Polymerization Chemistry of Ethyl Ethylene Phosphate: Poly Ethyl Ethylene Phosphate Peep

Ring-Opening Polymerization (ROP) Fundamentals

The ring-opening polymerization of cyclic phosphate (B84403) monomers like EEP is a versatile method for producing polyphosphoesters with well-defined architectures and molecular weights. The mechanism of this polymerization can be significantly influenced by the chosen catalyst or initiator, leading to different reaction pathways and polymer characteristics.

Understanding the mechanistic pathways of EEP ring-opening is crucial for controlling the polymerization and tailoring the properties of the resulting PEEP. Detailed studies, including computational modeling, have shed light on the intricate steps involved in this process.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of ROP for cyclic phosphates, such as methyl ethylene (B1197577) phosphate (MeOEP), a close analog of EEP. These studies have explored both mononuclear and binuclear catalytic pathways, especially in the context of metal-based catalysts like magnesium complexes. acs.orgnih.gov

For a dimeric magnesium catalyst, two primary mechanisms are considered:

Binuclear Mechanism: In this pathway, the dimeric structure of the catalyst is maintained throughout the polymerization process. The monomer coordinates to one of the metal centers, followed by a nucleophilic attack from an alkoxide group bridged between the two metal centers. While plausible, DFT calculations have suggested that this pathway has a higher activation energy compared to the mononuclear alternative for cyclic phosphates. acs.org

Mononuclear Mechanism: This pathway involves the dissociation of the dimeric catalyst into two monomeric active species. The polymerization then proceeds on a single metal center. DFT modeling indicates that the ROP of monomers like MeOEP is preferentially catalyzed by these mononuclear magnesium complexes. acs.org The calculated free energy of activation for the mononuclear pathway is significantly lower, suggesting a much higher reaction rate, which aligns with experimental observations. acs.org

The preference for the mononuclear mechanism in the ROP of cyclic phosphates is a key distinction from the polymerization of other cyclic esters, such as lactide or ε-caprolactone, where binuclear mechanisms can be more favorable. acs.org

The predominant mechanism for the metal-catalyzed ROP of EEP is the coordination-insertion mechanism. nih.gov This multi-step process can be broken down as follows:

Coordination: The cyclic phosphate monomer, EEP, first coordinates to the metal center of the initiator complex. In the case of a mononuclear magnesium catalyst, the EEP molecule coordinates to the magnesium atom. acs.orgnih.gov

Nucleophilic Attack: An alkoxide group, which is part of the initiator, then performs a nucleophilic attack on the phosphorus atom of the coordinated EEP monomer. acs.org

Ring-Opening: This nucleophilic attack leads to the cleavage of one of the endocyclic P–O bonds, thus opening the five-membered ring. acs.org

Insertion: The opened monomer is thereby inserted into the bond between the metal center and the initiating alkoxide group, extending the polymer chain. The process then repeats with the coordination of a new monomer molecule, leading to chain propagation.

This coordination-insertion mechanism allows for a controlled, living polymerization, enabling the synthesis of PEEP with predictable molecular weights and narrow molecular weight distributions. nih.gov

Mechanistic Investigations of EEP Ring-Opening

Catalysis and Initiator Systems in PEEP Synthesis

The choice of catalyst or initiator is a critical factor in the ROP of EEP, influencing the polymerization rate, control over polymer architecture, and the potential for side reactions. Both metal-based complexes and organocatalytic systems have been effectively employed in the synthesis of PEEP and other poly(alkylene phosphate)s.

A variety of metal-based initiators have been explored for the ROP of cyclic esters and phosphates. Among these, magnesium and aluminum complexes have shown significant utility.

A particularly effective catalyst is the 2,6-di-tert-butyl-4-methylphenoxy (BHT) magnesium complex, [(BHT)Mg(μ-OBn)(THF)]2. rsc.org This complex has demonstrated high efficiency in the polymerization of ethylene phosphates. rsc.orgresearchgate.net The living character of the polymerization initiated by BHT-Mg complexes allows for excellent control over the polymer's molecular weight and the synthesis of block copolymers. nih.gov

The following table summarizes the characteristics of a representative metal-based initiator for the ROP of ethylene phosphates:

| Initiator/Catalyst System | Monomer | Key Features |

| [(BHT)Mg(μ-OBn)(THF)]2 | Ethylene Phosphates | High efficiency, living polymerization characteristics, enables synthesis of block copolymers. nih.govrsc.org |

While specific examples for tin and a broader range of aluminum complexes for EEP are less detailed in recent literature, their general use in ROP of cyclic esters suggests potential applicability.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP. acs.org These catalysts offer advantages such as lower toxicity and easier removal from the final polymer product. For the ROP of cyclic phosphates, amidine and guanidine (B92328) bases have been particularly effective.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used organocatalyst for the ROP of various cyclic esters, including cyclic phosphates. acs.orgnih.gov The mechanism of DBU-catalyzed ROP typically involves the activation of an initiating alcohol. DBU acts as a base to deprotonate the alcohol, generating a more nucleophilic alkoxide that initiates the polymerization.

In some systems, particularly for other cyclic esters, DBU is used in combination with a co-catalyst like thiourea (B124793) (TU). rsc.org In such a dual-catalyst system, the thiourea can activate the monomer through hydrogen bonding, making it more susceptible to nucleophilic attack, while DBU activates the initiating alcohol. rsc.org Computational studies on the ROP of 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (a related cyclic phosphate) have shown that the combination of DBU and TU can be more thermodynamically and kinetically favorable than DBU alone. rsc.org

The key roles of DBU in the ROP of cyclic phosphates can be summarized as:

Activation of the initiator: DBU deprotonates the initiating alcohol, increasing its nucleophilicity. rsc.org

Proton transport: DBU can act as a proton shuttle during the polymerization process. rsc.org

The following table outlines key aspects of organocatalytic systems used for the ROP of cyclic phosphates:

| Organocatalyst System | Monomer Example | Mechanistic Role |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane | Activates initiating alcohol, acts as a proton relay. rsc.org |

| DBU / Thiourea (TU) | 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane | DBU activates the initiator; TU activates the monomer via hydrogen bonding. rsc.org |

These organocatalytic approaches provide a versatile and metal-free route to well-defined poly(alkylene phosphate)s.

Controlled and Living Polymerization Characteristics

The ring-opening polymerization of ethyl ethylene phosphate and its derivatives can be conducted in a controlled and living manner, which is crucial for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). A living polymerization is a chain-growth process that proceeds without chain-breaking events such as termination or irreversible chain transfer.

Studies on monomers analogous to EEP, such as 2-methoxythis compound (MOEEP), demonstrate these living characteristics. acs.orgresearchgate.net When MOEEP polymerization is initiated with aluminum isopropoxide, Al(OiPr)3, the reaction exhibits key features of a controlled system. acs.orgresearchgate.net The polymerization proceeds with first-order kinetics with respect to the monomer concentration, indicating a constant concentration of active propagating species throughout the reaction. acs.orgresearchgate.net

A hallmark of living polymerization is the linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer-to-initiator molar ratio. This relationship allows for the precise targeting of polymer chain length. Furthermore, these polymerizations typically yield polymers with low PDI values, often below 1.2, signifying a high degree of uniformity among the polymer chains. acs.org These characteristics are essential for creating advanced polymer architectures, such as block copolymers, where defined block lengths are required. acs.org

| Initiator System | Key Findings | Resulting PDI | Supporting Evidence |

|---|---|---|---|

| Aluminum Isopropoxide (Al(OiPr)3) | Polymerization exhibits living characteristics with first-order kinetics. | Narrow (e.g., <1.2) | Linear increase of Mn with conversion; GPC analysis. acs.orgresearchgate.net |

Copolymerization Strategies and Architectures

The versatility of EEP polymerization is further demonstrated through various copolymerization strategies, enabling the synthesis of materials with tailored properties and complex architectures.

The living nature of EEP's ring-opening polymerization is particularly advantageous for the synthesis of well-defined block copolymers. This is typically achieved through the sequential addition of different monomers to the reaction. For instance, a living polymer chain of one type acts as a macroinitiator for the polymerization of a second monomer.

Amphiphilic block copolymers composed of a hydrophilic polyphosphate block and a hydrophobic polyester (B1180765) block, such as poly(ε-caprolactone) (PCL) or poly(L-lactide) (PLA), are of significant interest for biomedical applications. mdpi.com The synthesis process often involves first polymerizing ε-caprolactone or L-lactide using an initiator like aluminum isopropoxide or a magnesium-based complex. acs.orgmdpi.com Once the first monomer is consumed, EEP (or a derivative like MeOEP or MOEEP) is added to the living PCL or PLA macroinitiator, leading to the formation of a diblock copolymer (e.g., PCL-b-PEEP). acs.orgresearchgate.net Gel permeation chromatography (GPC) analysis of these reactions shows a clear shift to higher molecular weight after the addition of the second monomer, while maintaining a narrow molecular weight distribution, confirming the formation of the block copolymer. acs.org

| Copolymer Type | Monomer 1 | Monomer 2 | Initiator/Catalyst Example | Synthesis Strategy |

|---|---|---|---|---|

| PCL-b-P(MOEEP) | ε-Caprolactone | 2-Methoxythis compound | Aluminum Isopropoxide | Sequential Ring-Opening Polymerization acs.orgresearchgate.net |

| PMeOEP-b-PLA | Mthis compound | L-Lactide | [(BHT)Mg(OBn)(THF)]2 | Sequential Ring-Opening Polymerization mdpi.com |

Random copolymers can be synthesized by polymerizing a mixture of EEP and another cyclic monomer simultaneously. This approach allows for the incorporation of different monomer units along the polymer chain in a statistical manner, which can finely tune the properties of the final material, such as its glass transition temperature (Tg) and degradation rate.

For example, the enzymatic ring-opening copolymerization of EEP with trimethylene carbonate (TMC) has been performed using lipases such as porcine pancreas lipase (B570770) (PPL) or Candida rugosa lipase (CL) as catalysts. researchgate.net By varying the initial feed ratio of the two monomers, random copolymers with a range of compositions and molecular weights (e.g., 3,200 to 10,200 g/mol ) can be obtained. researchgate.net Characterization of these copolymers shows that properties like the Tg can be systematically adjusted; for instance, the Tg decreases as the content of the EEP units in the copolymer increases. researchgate.net This strategy demonstrates a method to create materials with properties intermediate to those of the respective homopolymers.

Beyond linear chains and copolymers, the topology of PEEP can be controlled to create more complex architectures, such as branched polymers. Branching can significantly impact a polymer's physical properties, including its viscosity and solubility.

One approach to introduce branching is through side reactions, such as transesterification. In the polymerization of MOEEP, for example, branching can occur at high monomer conversions and over long reaction times, where the growing polymer chain may react with the side groups of another chain. acs.org

A more deliberate method involves the use of specifically functionalized monomers that act as branching points. A novel pathway for creating branched poly(ethylene phosphate)s has been proposed using ethylene phosphate monomers with substituents containing electron-donating fragments (e.g., glycolate (B3277807) or lactate (B86563) groups). rsc.org During coordination ROP catalyzed by a magnesium complex, these substituents can participate in the polymerization, leading to the formation of branched structures. The copolymerization of such a functionalized monomer with a standard monomer like ethyl ethylene phosphonate (B1237965) can yield branched polymers whose architecture can be analyzed by spectral and rheological studies. rsc.org These specially designed monomers can thus serve as efficient branching agents. rsc.org

Kinetics and Thermodynamical Considerations in PEEP Synthesis

The feasibility and rate of ring-opening polymerization are governed by both thermodynamic and kinetic factors. wiley-vch.de

Thermodynamically, the polymerizability of a cyclic monomer is determined by the change in Gibbs free energy (ΔGp) for the monomer-to-polymer conversion. wiley-vch.de For polymerization to be favorable, ΔGp must be negative. This value is dependent on the enthalpy (ΔHp) and entropy (ΔSp) of polymerization (ΔGp = ΔHp - TΔSp). The polymerization of most cyclic monomers involves a decrease in entropy (ΔSp < 0) due to the loss of translational freedom. wiley-vch.de Therefore, the primary driving force for ROP is a negative enthalpy change, which is largely attributed to the release of ring strain from the monomer. nih.gov Five-membered rings like EEP have moderate ring strain, making their polymerization thermodynamically favorable under typical conditions. wiley-vch.de

From a kinetic standpoint, the rate of polymerization depends on the specific mechanism, initiator/catalyst system, temperature, and monomer concentration. Kinetic studies of the ROP of MOEEP, an analog of EEP, initiated by a PCL macroinitiator show a first-order dependence on the monomer concentration. researchgate.net The relationship can be described by the equation:

-d[M]/dt = kapp[P*]

where kapp is the apparent rate constant and [P*] is the concentration of active propagating centers. The rate constant is temperature-dependent, and an Arrhenius plot (ln(kapp) vs. 1/T) can be used to determine the activation energy for the polymerization process. researchgate.net For the PCL-initiated polymerization of MOEEP, the apparent activation energy has been estimated, providing insight into the energy barrier for the propagation step. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl Ethylene Phosphate

Hydrolysis Mechanisms of Cyclic Phosphates (EEP and Analogs)

The hydrolysis of ethyl ethylene (B1197577) phosphate (B84403) and its analogs, such as ethylene phosphate and methyl ethylene phosphate, has been a subject of interest due to the significantly enhanced reaction rates compared to their acyclic counterparts. This rate enhancement is attributed to a combination of ring strain and stereoelectronic effects. The hydrolysis can proceed through different mechanisms depending on the pH of the solution.

Alkaline Hydrolysis: Water Attack and Hydroxide (B78521) Attack Pathways

Under alkaline conditions, the hydrolysis of cyclic phosphates like EEP can proceed via two main pathways: a direct attack by a hydroxide ion (hydroxide attack) or a general base-catalyzed attack by a water molecule (water attack). acs.org

In the hydroxide attack pathway , the hydroxide ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state, followed by ring opening.

The water attack pathway involves a water molecule acting as the nucleophile, assisted by a hydroxide ion acting as a general base. The hydroxide ion deprotonates the attacking water molecule, increasing its nucleophilicity. Theoretical studies on the alkaline hydrolysis of ethylene phosphate, a close analog of EEP, suggest that both pathways are possible and have comparable activation barriers. acs.org The reaction is proposed to proceed through an associative mechanism, where the nucleophile attacks the phosphorus center before the leaving group departs. acs.org

Stereoelectronic Control in Phosphate Ester Cleavage

Stereoelectronic effects play a crucial role in directing the cleavage of phosphate esters, including cyclic systems like EEP. acs.org These effects arise from the specific spatial arrangement of orbitals and electron pairs within the molecule, which can influence bond strengths and reactivity. In the context of cyclic phosphate hydrolysis, stereoelectronic control favors the cleavage of the endocyclic P-O bond over the exocyclic P-O bond.

Studies on the alkaline hydrolysis of both methyl and this compound have reaffirmed the importance of stereoelectronic control. acs.org For EEP, it has been observed that under strongly alkaline conditions, the hydrolysis proceeds exclusively through endocyclic cleavage, with no detectable exocyclic cleavage of the ethoxy group. This regioselectivity is attributed to the orientation of the lone pairs on the ring oxygen atoms, which are anti-periplanar to the endocyclic P-O bond, thus facilitating its cleavage.

Investigation of Hexacoordinate Phosphorus Intermediates

The hydrolysis of phosphate esters is generally believed to proceed through a pentacoordinate (phosphorane) intermediate or transition state. tandfonline.com These species have a trigonal bipyramidal geometry where the nucleophile and the leaving group occupy the apical positions. The formation and stability of these intermediates are key to understanding the reaction mechanism.

While direct observation of these transient species is challenging, their existence is supported by kinetic studies and theoretical calculations. The strain of the five-membered ring in EEP is thought to be relieved in the pentacoordinate intermediate, contributing to the accelerated rate of hydrolysis compared to acyclic phosphates. The investigation of these intermediates is crucial for a complete understanding of the hydrolysis pathway. tandfonline.com

Analysis of Product Distribution and Dimerization Side Reactions

The primary product of the complete hydrolysis of this compound is ethyl 2-hydroxyethyl phosphate. As discussed, under alkaline conditions, the reaction is highly selective for endocyclic bond cleavage. datapdf.com

While the primary focus is on the unimolecular hydrolysis of EEP, the possibility of side reactions, such as dimerization, exists, particularly under certain conditions like high concentrations or in the presence of specific catalysts. Dimerization would involve the intermolecular reaction between two EEP molecules or their hydrolysis intermediates. However, specific studies detailing dimerization side reactions during the hydrolysis of EEP are not extensively reported in the literature.

Transesterification Processes Involving EEP Units

Transesterification is a key reaction pathway for this compound, particularly in the context of polymerization. It involves the exchange of the ethoxy group on the phosphate with another alcohol. This process is especially relevant during the ring-opening polymerization (ROP) of EEP, where the hydroxyl end of a growing polymer chain can act as the nucleophile.

Impact on Polymerization Control and Macromolecular Structure

Transesterification is a significant side reaction during the ring-opening polymerization of cyclic phosphate monomers, including EEP, and can have a profound impact on the control of the polymerization and the final macromolecular structure. rsc.org This process can occur either intermolecularly (between different polymer chains) or intramolecularly (backbiting), leading to changes in molecular weight, molecular weight distribution, and the formation of branched or cyclic structures.

The occurrence of transesterification can make it challenging to achieve a controlled or "living" polymerization, where the polymer chains grow at a uniform rate and the molecular weight is determined by the monomer-to-initiator ratio. However, under certain catalytic conditions, the extent of transesterification can be minimized, allowing for the synthesis of linear poly(this compound) with predictable molecular weights and narrow polydispersities. researchgate.net

Conversely, transesterification can be exploited to create specific macromolecular architectures. For instance, the copolymerization of EEP with other cyclic monomers can be influenced by transesterification, leading to the formation of random or block-like copolymers depending on the relative rates of polymerization and transesterification. Furthermore, controlled transesterification has been investigated as a method to introduce branching into polyphosphoesters, thereby modifying their physical and chemical properties. rsc.org The rheological and spectral analysis of polymers derived from monomers similar to EEP has been used to understand the extent of branching. rsc.org

Below is a table summarizing the effect of different catalysts on the polymerization of cyclic phosphate monomers, highlighting the role of transesterification.

| Catalyst System | Monomer | Resulting Polymer Structure | Influence of Transesterification |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclic Phosphate Monomers | Branched and/or cyclic structures at high conversion | Significant side chain transfer reactions |

| 1,5,7-Triazabicyclo[4.4.0]undec-5-ene (TBD) | Cyclic Phosphate Monomers | Bimodal molecular weight distribution | Chain coupling observed |

| DBU/Thiourea (B124793) (TU) | Cyclic Phosphate Monomers | Linear polymers with predictable molecular weight and narrow polydispersity | Minimized transesterification reactions |

This table is a generalized representation based on findings for various cyclic phosphate monomers and may not be specific to this compound. researchgate.net

Degradation Chemistry in Advanced Chemical Systems

This compound (EEP) is a cyclic organophosphate compound recognized for its utility in various advanced chemical systems, notably as a functional additive in the electrolytes of lithium-ion batteries. Its chemical reactivity, particularly its degradation pathways under thermal and electrochemical stress, is fundamental to its performance and function in these applications. The controlled decomposition of EEP contributes to enhanced safety and stability, primarily through the formation of stable interfacial layers on electrode surfaces.

Thermal Decomposition Pathways in Functional Materials

The thermal stability of organophosphorus compounds is a critical factor in their application, especially in environments subject to temperature fluctuations, such as high-performance batteries. The decomposition of this compound in functional materials is primarily governed by the inherent reactivity of the phosphate ester group.

As a class of compounds, organophosphorus esters with high levels of oxygenation, such as phosphates, tend to decompose via the elimination of a phosphorus acid. This process promotes char formation and provides flame retardant properties. For alkyl phosphates, particularly ethyl esters, the initial degradation step often involves the elimination of an alkene, in this case, ethylene, through a process facilitated by the phosphate group. This elimination reaction results in the formation of a phosphorus acid moiety.

The general thermal degradation of ethyl phosphate esters can be described as an elimination reaction that extrudes ethylene at relatively low temperatures. This process occurs more readily compared to the decomposition of aryl phosphates or phosphonates, which require higher temperatures. The presence of the cyclic ethylene phosphate structure in EEP introduces ring strain, which can influence the specific decomposition pathway and temperature. The initial decomposition products are typically volatile species and a remaining phosphorus-containing acid, which can further react or crosslink within the material matrix.

Table 1: General Thermal Decomposition Products of Alkyl Phosphate Esters

| Reactant Class | Initial Decomposition Process | Key Products | Relative Temperature |

|---|---|---|---|

| Alkyl Phosphates (e.g., EEP) | Elimination | Alkene (e.g., Ethylene), Phosphorus Acid | Low |

| Aryl Phosphates | Elimination | Phenol, Phosphorus Acid | Higher |

This table is based on the general reactivity trends described in the literature.

Electrochemical Degradation within Electrolyte Systems

In the context of lithium-ion batteries, this compound is primarily utilized as a multifunctional electrolyte additive. Its primary role is to improve the safety and electrochemical performance of the battery, which is achieved through its controlled electrochemical degradation at the electrode surfaces.

When incorporated into a standard carbonate-based electrolyte, EEP participates in the formation of the solid electrolyte interphase (SEI) on the graphite (B72142) anode. During the initial charging cycles, EEP undergoes reductive decomposition at the low potential of the graphite surface. This decomposition is crucial for creating a stable and robust passivating layer. This SEI layer is effective in preventing the further decomposition of other electrolyte components, such as acyclic phosphates like trimethyl phosphate (TMP), which would otherwise degrade on the anode. The electrochemical stability window of an electrolyte containing EEP shows that the reductive current remains stable at low potentials after an initial passivating reaction.

The degradation of EEP is not limited to the anode. It also contributes to the formation of a protective film on the cathode surface, such as LiNi1/3Co1/3Mn1/3O2 (NCM). This dual-functionality—forming protective layers on both the anode and the cathode—leads to improved initial coulombic efficiency and enhanced cycling stability compared to baseline electrolytes without the additive.

Table 2: Effects of this compound (EEP) Additive on Battery Performance

| Performance Metric | Observation with EEP Additive | Underlying Mechanism | Source(s) |

|---|---|---|---|

| Anode Stability | Formation of a stable SEI layer | Reductive decomposition of EEP on the graphite surface. | |

| Cathode Stability | Formation of a protective cathode film | Electrochemical decomposition at the cathode surface. | |

| Cycling Performance | Higher initial coulombic efficiency and stability | Stable interfacial layers on both electrodes. | |

| Safety (Flammability) | Reduced self-extinguishing time | EEP acts as a flame retardant. |

| Safety (Overcharge) | Postpones sharp voltage rise during overcharge | Formation of a passivating layer that inhibits charge transfer. | |

Formation and Characterization of Oligomeric Phosphate Decomposition Products

The electrochemical degradation of this compound, particularly through reductive pathways at the anode, is believed to proceed via an anionic ring-opening mechanism. This process results in the formation of oligomeric or polymeric phosphate species that constitute the stable SEI layer.

The ring-opening of the cyclic phosphate is initiated by electron transfer from the electrode surface. This leads to the cleavage of a P-O bond within the five-membered ring, generating a reactive intermediate. This intermediate can then propagate by reacting with other EEP molecules or other electrolyte components, forming short-chain oligomers. These oligomers are rich in phosphate functionalities and are key components of the protective interfacial films.

While detailed in-situ characterization of these specific oligomers during battery operation is complex, their composition can be inferred from the known reactivity of cyclic phosphates. The resulting structures are likely linear or slightly branched oligo(ethylene phosphates) with various end groups derived from the ethyl substituent and reactions with other electrolyte species. The formation of these oligomeric phosphates is analogous to controlled ring-opening polymerization (ROP) of ethylene phosphates, which is known to produce poly(ethylene phosphate)s. In the context of electrochemical degradation, the process is less controlled but results in similar structural motifs on a smaller scale.

The presence of these phosphate-based oligomers in the SEI contributes to its desirable properties, including good ionic conductivity for Li+ ions and electronic insulation. The characterization of such layers typically relies on post-mortem surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), which can identify the presence of P-O, C-O, and P=O bonds characteristic of these decomposition products.

Table 3: Postulated Structures in Oligomeric Decomposition of EEP

| Process | Proposed Mechanism | Potential Oligomer Structure | Key Functional Groups |

|---|---|---|---|

| Reductive Decomposition | Anionic Ring-Opening | -[O-CH2-CH2-O-P(O)(OEt)]n- | Phosphate Ester, Ethoxy |

Functional Applications and Advanced Materials Incorporating Eep and Peep

Polymeric Materials for Controlled Self-Assembly

The ability of amphiphilic block copolymers to self-assemble in selective solvents into organized structures is a cornerstone of modern nanotechnology. By incorporating PEEP as a hydrophilic block, researchers can fabricate sophisticated nano-architectures like polymersomes and modify surfaces to control biological interactions.

Polymersomes, or giant unilamellar vesicles (GUVs), are hollow spheres formed from the self-assembly of amphiphilic block copolymers. They are synthetic analogues of natural liposomes and are prized for their enhanced stability and chemical versatility, making them ideal candidates for creating artificial cells or microreactors.

Recent research has demonstrated the successful formation of GUVs from novel polybutadiene-block-poly(ethyl ethylene (B1197577) phosphate) (PB-b-PEEP) copolymers through a simple, non-assisted film hydration method. researchgate.net This technique avoids external forces, which is advantageous for encapsulating delicate cargo. The hydrophilic PEEP block, analogous to the polar head in phospholipids, enables the self-assembly into stable vesicular structures. researchgate.net Studies have shown that PEEP-based block copolymers with a lamellar bulk morphology are particularly effective, producing high yields of GUVs with diameters of approximately 10 micrometers. researchgate.net These PEEP-based polymersomes have demonstrated the ability to encapsulate both hydrophobic and hydrophilic fluorescent molecules, highlighting their potential as versatile compartments for various applications. researchgate.net

The table below summarizes findings on the self-assembly of PEEP-containing block copolymers.

| Copolymer Composition | Self-Assembly Method | Resulting Structure | Key Findings |

| Polybutadiene-block-poly(ethyl ethylene phosphate) (PB-b-PEEP) | Non-assisted film hydration | Giant Unilamellar Vesicles (GUVs) / Polymersomes | High yield of stable vesicles; outperformed traditional poly(ethylene oxide) blocks; capable of encapsulating hydrophilic and hydrophobic cargo. researchgate.net |

| Poly(ε-caprolactone)-block-poly(this compound) (PCL-PEEP) | Self-assembly in water | Micelles (~20 nm) | Formed stable micelles with a low critical micelle concentration (CMC) and high drug encapsulation efficiency. nih.gov |

| Poly(this compound)-block-poly(ε-caprolactone)-block-poly(this compound) (PEEP-PCL-PEEP) | Self-assembly in aqueous solution | Micelles | Micelle size and CMC depended on the block lengths of both the hydrophobic (PCL) and hydrophilic (PEEP) segments. nih.gov |

This table is interactive and can be sorted by column.

Modifying surfaces with polymer brushes is a key strategy for controlling interfacial properties, particularly for preventing the non-specific adsorption of proteins and other biomolecules. This is critical for the development of biocompatible medical implants, biosensors, and drug delivery systems. Hydrophilic polymers, such as poly(ethylene glycol) (PEG), are widely used for this purpose as they form a hydration layer that acts as a physical and energetic barrier to protein adsorption. nih.govnih.govresearchgate.net

Polymers containing phosphate (B84403) or phosphonate (B1237965) units, which are characteristic of PEEP, have been investigated for their strong anchoring capabilities to various substrates, including metals like stainless steel. bohrium.com Copolymers bearing both PEG for antifouling properties and phosphate-containing monomers for adhesion have been developed. These copolymers can be easily applied to a stainless steel surface by simply dipping it into an aqueous solution of the polymer. bohrium.com The resulting nanocoating is highly tenacious and demonstrates a remarkable reduction in protein binding—in some cases, close to 100%. bohrium.com Furthermore, these phosphate-anchored PEG surfaces exhibit strong inhibition of bacterial adhesion for both Escherichia coli and Bacillus cereus. bohrium.com The phosphate groups provide a robust attachment to the surface, while the hydrophilic polymer chains extend into the surrounding medium to repel fouling, a principle directly applicable to PEEP-based materials.

EEP and PEEP in Nanocomposite Development

The integration of PEEP into nanocomposite materials allows for the creation of "smart" systems that can respond to external stimuli. Its inherent thermo-responsive properties make it particularly suitable for developing materials that change their characteristics with temperature.

Graphene oxide (GO) is a two-dimensional nanomaterial with a high surface area and unique properties, making it an excellent platform for developing functional materials. researchgate.net By grafting stimuli-responsive polymers onto the GO surface, intelligent hybrid materials can be created.

An efficient strategy involves growing thermo-sensitive PEEP chains from the surface of GO sheets. nih.govnih.gov This is achieved by first modifying the epoxy groups on the GO surface with tris(hydroxymethyl) aminomethane (TRIS), which introduces hydroxyl groups. These groups then act as initiators for the ring-opening polymerization (ROP) of EEP, resulting in a GO-TRIS-PEEP nanocomposite where PEEP chains are covalently attached to the GO surface. nih.govnih.gov The hydrophilic PEEP chains significantly improve the dispersion of the GO sheets in water. nih.gov This nanocomposite exhibits reversible, temperature-switched self-assembly and disassembly behavior in aqueous solutions, making it a promising smart material for biomedical applications such as controlled drug release. researchgate.netnih.gov

PEEP is known to be a thermo-responsive polymer, exhibiting a lower critical solution temperature (LCST) in water. nih.gov Below its LCST, PEEP is hydrophilic and soluble; above the LCST, it undergoes a conformational change, becoming hydrophobic and precipitating from the solution. This phase transition is driven by a shift in the balance between hydrophilic and hydrophobic interactions and the associated hydrogen bonding with water molecules. nih.gov

This intrinsic property is harnessed in the design of smart polymer architectures. For instance, in the GO-TRIS-PEEP nanocomposite, the temperature-responsive behavior is a direct result of the conformational changes in the PEEP chains grafted onto the GO surface. nih.gov When the temperature is raised above the LCST of the PEEP, the chains collapse, causing the entire nanocomposite to precipitate. researchgate.netnih.gov This sharp and reversible response to temperature stimuli is a key feature in the design of thermo-responsive systems for applications like nanocarriers that can release their payload upon a temperature change. nih.govnih.gov

Specialized Roles in Electrochemical Technologies

The chemical structure of EEP and PEEP offers distinct advantages in the field of electrochemical technologies, particularly for improving the safety and performance of lithium-ion batteries.

The monomer, this compound (EEP), has been successfully investigated as a multifunctional electrolyte additive. nih.govmdpi.com Its primary roles are to act as a flame retardant and a film-forming agent. When added to a standard liquid electrolyte, even a 10% concentration of EEP can cut the self-extinguishing time in half, significantly improving battery safety. nih.govmdpi.com During charging, EEP helps to form a stable passivating layer on the surface of both the graphite (B72142) anode and the cathode. This protective film improves the initial coulombic efficiency and enhances cycling stability. nih.govmdpi.com Furthermore, in overcharge scenarios, the presence of EEP can delay the sharp voltage rise, providing an additional layer of safety. nih.gov

The polymer, PEEP, falls into the broader class of phosphorus-containing polymers that are being explored as solid polymer electrolytes (SPEs). mdpi.com SPEs are a key component for the development of all-solid-state batteries, which promise higher safety and energy density compared to batteries with liquid electrolytes. Polymers like poly(ethylene oxide) (PEO) are widely studied, but phosphorus-containing polymers offer the intrinsic benefit of flame resistance. mdpi.commdpi.com Polyphosphazenes, for example, have demonstrated good ionic conductivity and high electrochemical stability. mdpi.com While research into PEEP specifically as a primary solid electrolyte is emerging, its structural characteristics suggest it is a promising candidate for developing safer, solid-state electrochemical energy storage devices.

This compound as an Electrolyte Additive

Phosphorus-Based Flame Retardant Design

The design of phosphorus-based flame retardants is a critical area of materials science aimed at reducing the flammability of polymeric materials and other combustible products. These compounds are considered effective, halogen-free alternatives and function through various mechanisms depending on their chemical structure and interaction with the polymer matrix during pyrolysis. d-nb.infogoogle.com

While specific research on the synthesis and application of oligomeric this compound as a distinct flame retardant is not extensively detailed in available literature, the use of oligomeric organophosphorus compounds is a well-established strategy in flame retardant design. Polymeric or oligomeric flame retardants are generally favored over their small-molecule counterparts because their higher molecular weight reduces volatility and migration from the polymer matrix. d-nb.info This enhanced persistence within the material ensures long-term flame retardancy and minimizes environmental and health concerns associated with leaching additives. d-nb.info Oligomeric phosphate esters are known to be effective flame retardants for various resin compositions. acs.org

Phosphorus-based flame retardants can exert their effect through two primary mechanisms: condensed-phase action and gas-phase action. d-nb.infogoogle.com Often, a single compound will act via a combination of both mechanisms. nih.govgoogle.com

Condensed-Phase Action: In the solid phase of a burning polymer, the phosphorus flame retardant typically decomposes upon heating to form phosphoric acid. mdpi.com This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer structure to form a stable, insulating layer of char on the material's surface. d-nb.infogoogle.com This char layer serves multiple functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds into the gas phase, and limits the access of oxygen to the fuel source. mdpi.com Some phosphorus compounds can also form inorganic glasses, such as polyphosphates, which contribute to this protective layer. google.com

Gas-Phase Action: In the gas phase (the flame itself), certain phosphorus compounds can act as flame inhibitors. During combustion, they decompose and release phosphorus-containing radical species, such as PO•. d-nb.infogoogle.com These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for sustaining the combustion chain reaction. rsc.orggoogle.com By interrupting these chain reactions, the phosphorus radicals cool the flame and inhibit its propagation, ultimately extinguishing it. google.com This mechanism is known as flame inhibition and leads to a noticeable decrease in the heat release rate during combustion. google.com

Table 2: Summary of Phosphorus Flame Retardant Mechanisms

| Phase | Mechanism | Description |

|---|---|---|

| Condensed Phase | Char Formation / Charring | Decomposes to phosphoric acid, which catalyzes dehydration and cross-linking of the polymer into a protective, insulating carbonaceous layer. d-nb.infogoogle.commdpi.com |

| Protective Layer Formation | Forms a physical barrier of char and/or polyphosphates that limits heat transfer and diffusion of oxygen and flammable volatiles. google.commdpi.com | |

| Gas Phase | Flame Inhibition | Releases phosphorus-containing radicals (e.g., PO•) that scavenge and terminate flame-propagating H• and OH• radicals. rsc.orgd-nb.infogoogle.com |

Advanced Analytical and Spectroscopic Characterization in Eep Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of EEP, providing unparalleled insight into molecular structure, reaction kinetics, and polymerization mechanisms.

The unambiguous structural confirmation of EEP is achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each nucleus provides a unique perspective on the molecular environment.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The ethyl group (CH₃CH₂) and the ethylene (B1197577) group (OCH₂CH₂O) exhibit distinct chemical shifts and coupling patterns, allowing for their clear identification.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info Signals for the methyl and methylene (B1212753) carbons of the ethyl group, as well as the methylene carbons of the dioxaphospholane ring, appear at characteristic chemical shifts, confirming the carbon backbone of the molecule. docbrown.infouoi.gr

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il It typically shows a single resonance for EEP, and the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. huji.ac.iluni-muenchen.de For poly(ethyl ethylene phosphate), a distinct shift is observed for the phosphorus atoms within the polymer backbone, differentiating it from the monomer. nih.gov

| Nucleus | Assignment | Approximate Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H | -CH₃ (Ethyl) | ~1.4 | Triplet |

| ¹H | -CH₂- (Ethyl) | ~4.3 | Multiplet |

| ¹H | -OCH₂CH₂O- (Ring) | ~4.5 | Multiplet |

| ¹³C | -CH₃ (Ethyl) | ~16 | Single Peak |

| ¹³C | -CH₂- (Ethyl) | ~63 | Single Peak |

| ¹³C | -OCH₂CH₂O- (Ring) | ~66 | Single Peak |

| ³¹P | P in EEP Monomer | ~18-20 | Single Peak |

| ³¹P | P in PEEP Polymer | ~ -0.06 to -1.0 | Single Peak, shifted upfield from monomer nih.gov |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. uni-mainz.de In the context of EEP, it is frequently used to study the kinetics of its ring-opening polymerization (ROP). By acquiring NMR spectra at regular intervals, researchers can track the disappearance of the monomer's characteristic peaks and the simultaneous appearance and growth of peaks corresponding to the repeating units of the PEEP polymer. uni-mainz.de This allows for the determination of reaction rates and monomer conversion over time.

Furthermore, NMR is crucial for mechanistic investigations. rsc.orgmdpi.com It can help identify reaction intermediates, side products, or structural irregularities within the polymer chain, such as branching. For example, in studies of similar cyclic ethylene phosphates, NMR has been used to understand the interplay between polymerization and undesirable side reactions like transesterification, providing critical insights that guide the synthesis of well-defined polymers. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. They are highly effective for identifying functional groups and analyzing the conformational and compositional characteristics of polymers derived from EEP.

FT-IR spectroscopy is used to identify the key functional groups within the EEP molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to their characteristic vibrations. The spectrum of EEP is distinguished by strong absorption bands associated with the phosphate (B84403) group. The P=O stretching vibration is particularly prominent, typically appearing as a very strong band. rsc.org Other key vibrations include the P-O-C and C-O-C stretching modes. mdpi.comresearchgate.net When EEP undergoes polymerization, changes in the FT-IR spectrum, particularly in the fingerprint region, can be observed, confirming the structural transformation from the cyclic monomer to the linear polymer. researchgate.net

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2990 | C-H Asymmetric/Symmetric Stretching (Alkyl) |

| ~1310 | P=O Stretching |

| ~1040 | P-O-C Stretching |

| ~930 | O-C-C Stretching (Ring) |

Note: Peak positions are approximate and can be influenced by the sample state (liquid, solid, solution).

While FT-IR is excellent for identifying polar functional groups, Raman spectroscopy is highly sensitive to the vibrations of the polymer backbone and non-polar bonds, making it a valuable tool for studying polymer conformation. mdpi.comphysicsopenlab.org In the analysis of polyphosphoesters like PEEP, Raman spectroscopy can provide information on the conformational order of the polymer chains. nih.gov Specific bands in the Raman spectrum can be assigned to different vibrational modes of the polymer backbone, such as C-C and C-O stretching, as well as CH₂ rocking and twisting motions. mdpi.comresearchgate.net

For copolymers incorporating EEP, Raman spectroscopy can be employed for compositional analysis. The relative intensities of Raman bands unique to the PEEP block and those of the co-monomer block can be used to quantify the chemical composition of the resulting block copolymer. mdpi.comresearchgate.net This non-destructive technique is thus vital for characterizing both the physical structure and chemical makeup of PEEP-based materials. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns. For this compound, MS techniques confirm its molecular formula (C₄H₉O₄P) and corresponding molecular weight. nih.govlookchem.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which serves as definitive proof of the elemental composition. rsc.org The monoisotopic mass of EEP is calculated to be 152.02384576 Da. nih.govlookchem.com While less common for direct analysis of high molecular weight polymers, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) can be used to characterize the molecular weight distribution of the resulting PEEP polymer.

Thermal and Morphological Characterization of PEEP Materials

Understanding the bulk properties of PEEP requires a combination of thermal and morphological analysis techniques. These methods provide critical data on the material's stability at elevated temperatures, its molecular weight characteristics, and the nanoscale structure of PEEP-based composites.

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of polymers like PEEP. setaramsolutions.comresearchgate.net It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. uni-siegen.de The resulting TGA curve provides key information, such as the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability. setaramsolutions.com

The first derivative of the TGA curve is the Differential Thermal Gravity (DTG) curve, which shows the rate of mass loss. skztester.com The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs. skztester.com In a study of a graphene oxide-poly(this compound) nanocomposite (GO-TRIS-PEEP), TGA was used to evaluate its thermal stability. researchgate.net The analysis showed that the decomposition of the PEEP chains occurred in a specific temperature range, demonstrating the utility of TGA/DTG in characterizing the thermal behavior of PEEP-based materials. researchgate.net

Table 4: TGA/DTG Data for a GO-TRIS-PEEP Nanocomposite Data adapted from a study on thermo-responsive graphene oxide/PEEP nanocomposites. researchgate.net

| Parameter | Value (°C) | Significance |

|---|---|---|

| Onset Decomposition Temp (TGA) | ~200 | Indicates the start of PEEP chain degradation. |

| Peak Decomposition Temp (DTG) | ~320 | Temperature of the maximum rate of mass loss. |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for characterizing the molecular weight distribution of polymers. slideshare.netalfa-chemistry.com GPC separates polymer molecules based on their effective size, or hydrodynamic volume, in solution. shimadzu.com Larger molecules elute from the chromatography column faster than smaller molecules, which can enter the pores of the column's packing material. alfa-chemistry.com

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net These values are critical for understanding how the polymerization conditions affect the final polymer properties. A low PDI (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable. researchgate.net GPC is essential for quality control and for correlating the molecular characteristics of PEEP with its macroscopic performance.

Table 5: Hypothetical GPC Results for PEEP Synthesis Batches This table illustrates typical data obtained from GPC analysis, showing how results can vary between different polymerization reactions.

| PEEP Batch | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| A | 8,500 | 9,860 | 1.16 |

| B | 12,300 | 15,130 | 1.23 |

| C | 8,900 | 10,060 | 1.13 |

Electron microscopy techniques are vital for visualizing the structure of PEEP materials at the nanoscale, especially for nanocomposites where the distribution and morphology of components are critical to performance. wiley.comresearchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional images of the internal structure of a material. mdpi.com In the case of PEEP nanocomposites, TEM can reveal how well a nanofiller, such as graphene oxide, is dispersed within the polymer matrix. researchgate.net For example, in a GO-TRIS-PEEP nanocomposite, TEM images showed that the morphology of the graphene oxide sheets was preserved after the polymerization of EEP on their surface. mdpi.com

Atomic Force Microscopy (AFM) is a scanning probe technique that provides three-dimensional topographical information about a material's surface. researchgate.net AFM was used to characterize the surface of GO-TRIS-PEEP sheets, revealing that the surfaces became very rough after being coated with PEEP chains. mdpi.com The thickness of the composite sheets was measured to be significantly higher than that of the original graphene oxide sheets, confirming the successful grafting of the polymer. mdpi.com Together, TEM and AFM provide a comprehensive picture of the nanocomposite's morphology. researchgate.netwiley.com

Table 6: Summary of Electron Microscopy Findings for a GO-TRIS-PEEP Nanocomposite Observations from a study characterizing PEEP-grafted graphene oxide sheets. mdpi.com

| Technique | Observation | Conclusion |

|---|---|---|

| TEM | Individual GO sheets with sizes of ~1 µm were observed. | The fundamental sheet structure of GO was maintained after polymerization. |

| AFM | Surface of composite sheets was very rough; thickness was ~10 nm. | Confirmed the successful grafting of PEEP onto the GO surface. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition